molecular formula C17H24BrNO2 B13723959 tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate

tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate

Cat. No.: B13723959
M. Wt: 354.3 g/mol
InChI Key: AEFLONZLKXWDKL-UHFFFAOYSA-N
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Description

tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate is an organic compound with the molecular formula C14H20BrNO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a tert-butyl group, a 2-bromophenyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-bromophenyl)propylamine and cyclopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with the bromine atom replaced by hydrogen or other groups.

    Substitution: Substituted products with different functional groups replacing the bromine atom.

Scientific Research Applications

tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl and cyclopropyl groups may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-bromopropylcarbamate: Similar structure but lacks the cyclopropyl group.

    tert-Butyl (3-iodophenyl)propylcarbamate: Similar structure with iodine instead of bromine.

    tert-Butyl (3-(2-chlorophenyl)propyl)(cyclopropyl)carbamate: Similar structure with chlorine instead of bromine.

Uniqueness

tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate is unique due to the presence of both the bromophenyl and cyclopropyl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these groups can influence the compound’s reactivity, stability, and interactions with molecular targets.

Properties

Molecular Formula

C17H24BrNO2

Molecular Weight

354.3 g/mol

IUPAC Name

tert-butyl N-[3-(2-bromophenyl)propyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19(14-10-11-14)12-6-8-13-7-4-5-9-15(13)18/h4-5,7,9,14H,6,8,10-12H2,1-3H3

InChI Key

AEFLONZLKXWDKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC1=CC=CC=C1Br)C2CC2

Origin of Product

United States

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